tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate

Chiral synthesis Enantiomeric purity Quality control

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (CAS 1349702-31-3 for (S)-enantiomer; CAS 1349702-19-7 for (R)-enantiomer) is a chiral N-Boc-protected 3-aminopiperidine derivative bearing a pyridin-2-ylmethyl substituent on the exocyclic amine. With molecular formula C16H25N3O2 and molecular weight 291.39 g/mol, this compound belongs to the class of functionalized piperidine building blocks extensively employed as synthetic intermediates in medicinal chemistry, particularly for constructing kinase inhibitors, CNS-targeted agents, and other nitrogen-containing bioactive scaffolds.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
Cat. No. B13971109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3
InChIKeyLRSLPXWROXDKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate: Procurement & Differentiation Guide for Chiral Piperidine Building Blocks


tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (CAS 1349702-31-3 for (S)-enantiomer; CAS 1349702-19-7 for (R)-enantiomer) is a chiral N-Boc-protected 3-aminopiperidine derivative bearing a pyridin-2-ylmethyl substituent on the exocyclic amine. With molecular formula C16H25N3O2 and molecular weight 291.39 g/mol, this compound belongs to the class of functionalized piperidine building blocks extensively employed as synthetic intermediates in medicinal chemistry, particularly for constructing kinase inhibitors, CNS-targeted agents, and other nitrogen-containing bioactive scaffolds. Commercially available in both enantiomeric forms with certified purity ≥98% , this compound offers a pre-installed orthogonal protection strategy (Boc on piperidine N; free secondary amine for further derivatization) that streamlines multi-step synthetic routes to complex drug-like molecules [1].

Why Generic Substitution of tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate Fails: Regiochemistry, Stereochemistry, and Orthogonal Protection


Direct substitution of this compound with structurally similar piperidine building blocks—such as the des-pyridinyl analog tert-butyl 3-aminopiperidine-1-carboxylate, the 4-substituted regioisomer, or the N-methylated derivative—invariably fails in structure-activity relationship (SAR) programs and multi-step syntheses for three converging reasons. First, the pyridin-2-ylmethyl group provides both a metal-chelating pharmacophore and a synthetic handle for further N-functionalization that simpler alkyl amines cannot replicate [1]. Second, the 3-position substitution pattern on the piperidine ring is a privileged regiochemical motif in bioactive compounds (e.g., CH24H inhibitors, DPP-4 inhibitors), and moving the amino substituent to the 4-position fundamentally alters the exit vector geometry and binding pose [1][2]. Third, the stereochemical identity at the C3 position directly impacts downstream biological activity—racemic or opposite-enantiomer batches cannot substitute for the defined (S)- or (R)-form in chiral drug syntheses where enantiomeric purity governs target engagement and off-target liability .

Quantitative Differentiation Evidence for tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate Against Closest Analogs


Enantiomeric Purity and Batch-to-Batch Reproducibility Advantage Over Racemic or Unspecified Stereochemistry Batches

The (S)-enantiomer of tert-butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (CAS 1349702-31-3) is commercially supplied with a certified purity of ≥98% (NLT 98%) by multiple ISO-certified vendors, and the (R)-enantiomer (CAS 1349702-19-7) is independently available at 98% purity . This defined enantiomeric specification contrasts with racemic or stereochemically unspecified batches of related 3-aminopiperidine building blocks, which may contain unknown enantiomeric ratios that confound SAR interpretation and regulatory documentation . The (S)-enantiomer requires refrigerated storage (冷凍) to preserve stereochemical integrity, underscoring the need for vendor-documented handling protocols that generic alternatives may lack .

Chiral synthesis Enantiomeric purity Quality control

Regiochemical Advantage: 3-Substituted Piperidine as a Privileged Scaffold for CH24H and Kinase Inhibitor Pharmacophores

The 3-aminopiperidine scaffold with pyridin-2-ylmethyl substitution represents a privileged chemotype validated in multiple drug discovery programs. In the CH24H inhibitor series reported by Kajita et al. (2022), 3-piperidinyl pyridine derivatives achieved IC50 values as low as 8.5 nM (compound 17) with high selectivity over related CYP enzymes [1]. The 3-substituted piperidine architecture was essential for achieving the unique binding mode observed in X-ray co-crystal structures with CYP46A1 (PDB: 7N3L) [1][2]. By contrast, 4-substituted piperidine regioisomers project the amino functionality with a different exit vector (para vs. meta relationship to the piperidine N), fundamentally altering the three-dimensional pharmacophore geometry and typically yielding reduced target engagement in structure-based design workflows [3]. The (R)-3-aminopiperidine motif is also a key intermediate for DPP-4 inhibitors alogliptin and linagliptin, further validating the 3-substitution pattern as pharmaceutically relevant [3].

Cholesterol 24-hydroxylase Kinase inhibitors Structure-based drug design

Pyridin-2-ylmethyl Chelation Motif: Differentiated Metal-Binding Capacity vs. Des-Pyridinyl and N-Methylated Analogs

The pyridin-2-ylmethyl substituent on the exocyclic amine of this compound provides a bidentate metal-chelating motif (pyridine N + secondary amine) that is absent in the simpler des-pyridinyl analog tert-butyl 3-aminopiperidine-1-carboxylate (CAS 184637-48-7). A related pyridin-2-ylmethyl-piperidine chemotype demonstrated PI3K isoform inhibition with Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα) in AlphaScreen assays, with the pyridinylmethyl group contributing to ATP-site hinge binding [1]. When the pyridinyl nitrogen is deleted or the secondary amine is N-methylated—as in tert-butyl 3-(methyl(pyridin-2-ylmethyl)amino)piperidine-1-carboxylate—the chelation capacity is lost or sterically hindered, respectively. Patent US8772480 (Amgen) explicitly claims pyridin-2-ylmethyl-amine substituted piperidines as PI3K/mTOR inhibitors, confirming the pharmacophoric relevance of this specific substitution pattern [2].

Metal chelation Kinase hinge-binding Pharmacophore design

Orthogonal Protection Strategy: Boc Stability and Selective Deprotection Advantage Over Cbz and Fmoc Analogs

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides orthogonal protection relative to the free secondary amine, enabling sequential chemoselective functionalization without protecting group crossover. The (S)-enantiomer specifications from Fujifilm Wako confirm refrigerated storage (冷凍) for long-term Boc stability . This contrasts with Cbz-protected analogs, which require hydrogenolysis for deprotection (incompatible with many functional groups including alkenes, alkynes, and nitro groups), and Fmoc-protected analogs, which require basic conditions (piperidine) that may epimerize sensitive stereocenters or cleave base-labile esters [1]. Boc deprotection proceeds under mild acidic conditions (TFA or HCl/dioxane) that preserve the pyridin-2-ylmethyl-amino linkage and the C3 stereochemistry. Additionally, N-Boc-piperidine derivatives are documented as stable under normal storage conditions when kept cool and dry, enabling bulk procurement with shelf lives suitable for multi-campaign use [1].

Protecting group strategy Solid-phase synthesis Multi-step synthesis

Bromodomain and Epigenetic Target Engagement: Quantitative Differentiation of 3-(Pyridin-2-ylmethyl)amino-Piperidine vs. Non-Pyridinyl Analogs

A direct comparator bearing the 1-(pyridin-2-ylmethyl)piperidin-3-yl-amino scaffold (4-chloro-2-methyl-5-((1-(pyridin-2-ylmethyl)piperidin-3-yl)amino)pyridazin-3(2H)-one) demonstrated IC50 = 1,980 nM against the PCAF bromodomain (GCN5/PCAF family) in a homogeneous time-resolved fluorescence assay using purified His/Flag-tagged PCAF(719–832) [1]. In contrast, structurally analogous compounds lacking the pyridin-2-ylmethyl appendage—such as 3-aminopiperidine-based probes—showed no detectable PCAF bromodomain engagement at concentrations up to 50 μM in the same assay format described in US10239861 [2]. This ~25-fold selectivity window (IC50 1.98 μM vs. >50 μM) directly attributes bromodomain binding competence to the pyridin-2-ylmethyl substituent, establishing a quantifiable basis for selecting this chemotype over simpler 3-aminopiperidine derivatives in epigenetic probe discovery.

Bromodomain inhibition Epigenetics PCAF

High-Value Application Scenarios for tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate in Drug Discovery and Chemical Biology


Structure-Based Design of CH24H Inhibitors for Neurological Disorders

This compound serves as the optimal starting building block for synthesizing 3-piperidinyl pyridine-based cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitors, a target class under clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome. The pre-installed pyridin-2-ylmethyl-amino group at the piperidine 3-position matches the pharmacophore geometry validated by the X-ray co-crystal structure of compound 17 (IC50 = 8.5 nM) bound to CYP46A1 (PDB 7N3L) [1][2]. Starting from this building block eliminates two synthetic steps (Boc protection and reductive amination with pyridine-2-carboxaldehyde) compared to routes using unprotected 3-aminopiperidine.

Chiral Kinase Inhibitor Library Synthesis Using Enantiopure (S)- or (R)-Forms

The availability of both enantiomers at ≥98% purity enables parallel synthesis of matched (S)- and (R)-stereoisomer libraries for kinase selectivity profiling. The pyridin-2-ylmethyl moiety mimics the adenine ring of ATP in kinase hinge-binding interactions, as demonstrated by the PI3K isoform profiling data showing Ki values from 41 to 199 nM for a related pyridin-2-ylmethyl-piperidine chemotype across PI3Kβ, δ, γ, and α isoforms [3]. Procurement of defined enantiomers eliminates the need for chiral preparative HPLC resolution post-synthesis, saving 2–3 days per library batch.

Epigenetic Chemical Probe Development Targeting PCAF/GCN5 Bromodomains

The pyridin-2-ylmethyl-amino-piperidine scaffold has demonstrated quantifiable PCAF bromodomain engagement (IC50 = 1.98 μM for a closely related chemotype) that is entirely absent in des-pyridinyl 3-aminopiperidine analogs (IC50 > 50 μM) [4]. This compound provides the core scaffold for developing first-in-class PCAF bromodomain chemical probes, where the pyridin-2-ylmethyl group is both a synthetic handle for further elaboration and a critical determinant of target recognition. The orthogonal Boc protection enables solid-phase or solution-phase parallel derivatization of the secondary amine without piperidine N-deprotection.

Multi-Gram Scale Synthesis of CNS-Penetrant Clinical Candidates

For programs advancing to IND-enabling studies, this compound offers batch-to-batch consistency backed by ISO-certified quality systems (MolCore, Leyan) and defined storage protocols (refrigeration) that preserve Boc integrity . The Boc protecting group withstands multi-step synthetic sequences and is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) compatible with late-stage functional group diversity. Unlike Cbz analogs requiring hydrogenolysis—which can reduce the pyridine ring—the Boc strategy preserves heterocycle integrity throughout the synthetic route, critical for maintaining CNS multiparameter optimization (MPO) scores.

Quote Request

Request a Quote for tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.